tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring with a hydroxymethyl substituent, and a cyclopropylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-(hydroxymethyl)phenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-(hydroxymethyl)phenyl)cyclopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(4-(Carboxy)phenyl)cyclopropylcarbamate.
Reduction: 1-(4-(Aminomethyl)phenyl)cyclopropylcarbamate.
Substitution: 1-(4-(Alkoxymethyl)phenyl)cyclopropylcarbamate or 1-(4-(Acylmethyl)phenyl)cyclopropylcarbamate.
Scientific Research Applications
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-(hydroxymethyl)phenyl)cyclopropylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxymethyl group may play a role in binding to enzymes or receptors, while the cyclopropylcarbamate moiety could influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate: Similar in structure but with different substituents on the phenyl ring.
Tert-butyl 1-(4-(carboxy)phenyl)cyclopropylcarbamate: An oxidized form of the compound.
Tert-butyl 1-(4-(aminomethyl)phenyl)cyclopropylcarbamate: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a hydroxymethyl group and a cyclopropylcarbamate moiety. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(hydroxymethyl)phenyl]cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(8-9-15)12-6-4-11(10-17)5-7-12/h4-7,17H,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDBEZVJYKMUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.